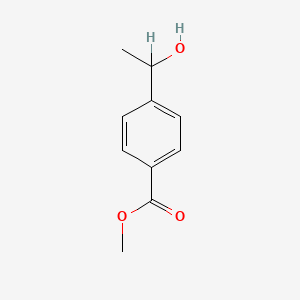

Methyl 4-(1-hydroxyethyl)benzoate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

methyl 4-(1-hydroxyethyl)benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O3/c1-7(11)8-3-5-9(6-4-8)10(12)13-2/h3-7,11H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KAXLTAULVFFCNL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=C(C=C1)C(=O)OC)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

In-Depth Technical Guide to the Physical Properties of Methyl 4-(1-hydroxyethyl)benzoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical and chemical properties of Methyl 4-(1-hydroxyethyl)benzoate. The information is curated for professionals in research and development, particularly those in the pharmaceutical and chemical industries. This document summarizes key physicochemical data, outlines standard experimental protocols for their determination, and presents a logical workflow for the characterization of such compounds.

Chemical Identity and Structure

This compound is an organic compound that features both a hydroxyl group and a methyl ester functional group attached to a benzene (B151609) ring. These functionalities make it a versatile intermediate in the synthesis of various pharmaceutical compounds and other fine chemicals.

-

IUPAC Name: this compound[1]

-

Molecular Formula: C₁₀H₁₂O₃[1]

-

Canonical SMILES: CC(C1=CC=C(C=C1)C(=O)OC)O[1]

-

InChI Key: KAXLTAULVFFCNL-UHFFFAOYSA-N[1]

Tabulated Physical and Chemical Properties

The following table summarizes the key quantitative physical and chemical properties of this compound for easy reference and comparison.

| Property | Value | Notes and Conditions |

| Molecular Weight | 180.20 g/mol | Calculated |

| CAS Number | 84851-56-9 (racemate) | [1] |

| 79322-76-2 ((S)-enantiomer) | [2] | |

| 129446-47-5 ((R)-enantiomer) | ||

| Appearance | Clear colorless to yellow viscous liquid | At room temperature[2] |

| Boiling Point | 148-152 °C | at 1 mmHg[3] |

| Density | 1.144 g/cm³ | at 25 °C |

| Refractive Index | 1.532 - 1.536 | at 20 °C |

| pKa | 14.05 ± 0.20 | Predicted[4] |

Experimental Protocols

The following sections detail the generalized experimental methodologies for determining the key physical properties of liquid organic compounds like this compound.

Boiling Point Determination (Micro Method)

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. For small sample quantities or for substances that decompose at atmospheric pressure, a micro-boiling point determination under reduced pressure is employed.

Methodology:

-

A small amount of the liquid sample (a few milliliters) is placed in a test tube.

-

A capillary tube, sealed at one end, is placed open-end-down into the liquid.

-

The test tube is attached to a thermometer and heated in a suitable apparatus (e.g., a Thiele tube or a melting point apparatus with a boiling point tube).

-

The apparatus is connected to a vacuum source to reduce the pressure to the desired level (e.g., 1 mmHg).

-

The sample is heated slowly. A stream of bubbles will emerge from the capillary tube as the air inside expands.

-

The temperature at which a rapid and continuous stream of bubbles emerges is noted.

-

The heat source is then removed, and the apparatus is allowed to cool slowly.

-

The boiling point is the temperature at which the bubbling stops and the liquid just begins to enter the capillary tube.

Density Measurement

The density of a liquid is its mass per unit volume. A common and precise method for determining the density of a liquid is by using a pycnometer or a specific gravity bottle.

Methodology:

-

A clean, dry pycnometer of a known volume is weighed accurately.

-

The pycnometer is filled with the liquid sample, ensuring no air bubbles are trapped. The temperature of the sample should be controlled and recorded (e.g., 25 °C).

-

The filled pycnometer is weighed again.

-

The mass of the liquid is determined by subtracting the mass of the empty pycnometer from the mass of the filled pycnometer.

-

The density is calculated by dividing the mass of the liquid by the known volume of the pycnometer.

Refractive Index Measurement

The refractive index of a substance is a dimensionless number that describes how fast light travels through the material. It is a characteristic property and is often used for identification and purity assessment. An Abbe refractometer is a common instrument for this measurement.

Methodology:

-

The refractometer is calibrated using a standard liquid with a known refractive index (e.g., distilled water).

-

A few drops of the liquid sample are placed on the prism of the refractometer.

-

The prisms are closed, and the light source is adjusted to illuminate the field of view.

-

The adjustment knob is turned until the boundary line between the light and dark regions is sharp and centered on the crosshairs.

-

The refractive index is read directly from the instrument's scale. The temperature should be maintained at a constant, specified value (e.g., 20 °C) as the refractive index is temperature-dependent.

Spectroscopic Analysis

3.4.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are powerful tools for elucidating the molecular structure of a compound.

Methodology:

-

Sample Preparation: A small amount of the sample (typically 5-25 mg for ¹H NMR, 50-100 mg for ¹³C NMR) is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆). A small amount of a reference standard, such as tetramethylsilane (B1202638) (TMS), may be added.

-

Data Acquisition: The prepared sample in an NMR tube is placed in the spectrometer. The magnetic field is shimmed to achieve homogeneity. For ¹³C NMR, a proton-decoupled spectrum is typically acquired to simplify the spectrum.

-

Data Processing: The acquired free induction decay (FID) is Fourier transformed to produce the NMR spectrum. The spectrum is then phased, baseline-corrected, and referenced.

-

¹H NMR (399.65 MHz, CDCl₃) of Methyl 4-(hydroxymethyl)benzoate: δ 7.99 (d, 2H), 7.40 (d, 2H), 4.73 (s, 2H), 3.90 (s, 3H).[5]

-

¹³C NMR of Methyl 4-(hydroxymethyl)benzoate: (Predicted) δ 167.0 (C=O), 143.9 (Ar-C), 129.7 (Ar-CH), 129.1 (Ar-C), 126.9 (Ar-CH), 65.5 (CH₂), 51.7 (OCH₃).

3.4.2. Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Methodology:

-

Sample Preparation: For a liquid sample, a thin film can be prepared by placing a drop of the liquid between two salt plates (e.g., NaCl or KBr). Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used, where a drop of the liquid is placed directly on the ATR crystal.

-

Data Acquisition: A background spectrum of the empty salt plates or the clean ATR crystal is recorded. The sample is then placed in the IR beam path, and the sample spectrum is recorded.

-

Data Processing: The final IR spectrum is typically presented as percent transmittance or absorbance versus wavenumber (cm⁻¹).

A commercial source for this compound indicates that its infrared spectrum conforms to its structure, which would be expected to show characteristic absorptions for the hydroxyl (O-H stretch), ester carbonyl (C=O stretch), and aromatic (C=C and C-H stretches) groups.[2]

Workflow for Physicochemical Characterization

The following diagram illustrates a logical workflow for the characterization of a chemical compound such as this compound.

Caption: Workflow for the Characterization of a Chemical Compound.

References

- 1. This compound | C10H12O3 | CID 586417 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. METHYL (4-HYDROXYMETHYL)BENZOATE(6908-41-4) IR Spectrum [chemicalbook.com]

- 3. methyl 4-[(1R)-1-hydroxyethyl]benzoate | C10H12O3 | CID 6932349 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Page loading... [guidechem.com]

- 5. METHYL (4-HYDROXYMETHYL)BENZOATE(6908-41-4) 1H NMR spectrum [chemicalbook.com]

An In-depth Technical Guide to Methyl 4-(1-hydroxyethyl)benzoate: Chemical Structure, Bonding, and Analysis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, bonding, and analytical characterization of methyl 4-(1-hydroxyethyl)benzoate. This compound serves as a valuable intermediate in the synthesis of pharmaceuticals and other bioactive molecules.[1][2] Its structure, featuring both a hydroxyl group and a methyl ester, allows for diverse chemical modifications, making it a versatile building block in medicinal chemistry.[1]

Chemical Structure and Properties

This compound is an aromatic compound with the chemical formula C₁₀H₁₂O₃ and a molecular weight of 180.20 g/mol .[3][4] The molecule consists of a central benzene (B151609) ring substituted at the 1 and 4 positions. A methyl ester group (-COOCH₃) is attached at the first position, while a 1-hydroxyethyl group (-CH(OH)CH₃) is at the fourth position. The presence of a chiral center at the carbon atom of the hydroxyethyl (B10761427) group gives rise to two enantiomers: (R)-methyl 4-(1-hydroxyethyl)benzoate and (S)-methyl 4-(1-hydroxyethyl)benzoate.

Below is a diagram illustrating the chemical structure of this compound.

Caption: Chemical structure of this compound.

Spectroscopic Data

The structural elucidation and confirmation of this compound are typically achieved through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS).

¹H NMR Spectral Data

The proton NMR spectrum provides information about the chemical environment of the hydrogen atoms in the molecule.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~7.95 | Doublet | 2H | Aromatic protons (ortho to ester) |

| ~7.40 | Doublet | 2H | Aromatic protons (ortho to alcohol) |

| ~4.90 | Quartet | 1H | Methine proton (-CH(OH)-) |

| ~3.85 | Singlet | 3H | Methyl ester protons (-OCH₃) |

| ~2.50 | Singlet | 1H | Hydroxyl proton (-OH) |

| ~1.45 | Doublet | 3H | Methyl protons (-CH₃) |

Note: The exact chemical shifts and coupling constants can vary depending on the solvent and the specific enantiomer.

¹³C NMR Spectral Data

The carbon-13 NMR spectrum reveals the different carbon environments within the molecule.

| Chemical Shift (δ) ppm | Assignment |

| ~167 | Carbonyl carbon (C=O) |

| ~146 | Aromatic carbon (C-CH(OH)) |

| ~130 | Aromatic carbon (CH, ortho to ester) |

| ~129 | Aromatic carbon (C-COOCH₃) |

| ~126 | Aromatic carbon (CH, ortho to alcohol) |

| ~70 | Methine carbon (-CH(OH)-) |

| ~52 | Methyl ester carbon (-OCH₃) |

| ~25 | Methyl carbon (-CH₃) |

Note: These are approximate chemical shifts and can vary slightly.

FTIR Spectral Data

FTIR spectroscopy is used to identify the functional groups present in the molecule based on their characteristic vibrational frequencies.

| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode |

| ~3400 (broad) | O-H | Stretching |

| ~3000 | C-H (aromatic) | Stretching |

| ~2950 | C-H (aliphatic) | Stretching |

| ~1720 | C=O (ester) | Stretching |

| ~1610, ~1510 | C=C (aromatic) | Stretching |

| ~1280, ~1110 | C-O (ester and alcohol) | Stretching |

Mass Spectrometry Data

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

| m/z | Interpretation |

| 180 | Molecular ion [M]⁺ |

| 165 | [M - CH₃]⁺ |

| 149 | [M - OCH₃]⁺ |

| 121 | [M - COOCH₃]⁺ |

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound is the reduction of methyl 4-acetylbenzoate.

Materials:

-

Methyl 4-acetylbenzoate

-

Sodium borohydride (B1222165) (NaBH₄)

-

Methanol (B129727) (MeOH)

-

Dichloromethane (B109758) (CH₂Cl₂)

-

Saturated aqueous ammonium (B1175870) chloride (NH₄Cl)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

Procedure:

-

Dissolve methyl 4-acetylbenzoate in methanol in a round-bottom flask.

-

Cool the solution in an ice bath.

-

Slowly add sodium borohydride to the stirred solution.

-

After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 1-2 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, quench the reaction by the slow addition of saturated aqueous ammonium chloride.

-

Remove the methanol under reduced pressure.

-

Extract the aqueous layer with dichloromethane (3x).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., ethyl acetate/hexane gradient).

Characterization Workflow

The following diagram illustrates a typical workflow for the characterization of synthesized this compound.

Caption: A logical workflow for the synthesis and characterization of this compound.

Biological Relevance and Applications

This compound is a key intermediate in the synthesis of various pharmaceutical compounds.[1][2] Its utility stems from the presence of two reactive functional groups: the hydroxyl group, which can be further functionalized or used as a handle for chiral resolutions, and the methyl ester, which can be hydrolyzed to the corresponding carboxylic acid or converted to other derivatives. While specific signaling pathways directly involving this compound are not extensively documented in public literature, its role as a precursor to biologically active molecules is well-established. For instance, it can be used in the synthesis of enzyme inhibitors and other therapeutic agents.[1] Further research may elucidate direct biological activities of this compound or its derivatives.

References

An In-Depth Technical Guide to Methyl 4-(1-hydroxyethyl)benzoate (CAS Number: 84851-56-9)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Methyl 4-(1-hydroxyethyl)benzoate (CAS No. 84851-56-9), a versatile chemical intermediate. The document details its chemical and physical properties, safety and handling protocols, and its applications in various fields of chemical synthesis and research.

Chemical and Physical Properties

This compound is an organic compound with the molecular formula C10H12O3.[1][2][3][4] It is classified as a carboxylic acid derivative and an aromatic alcohol.[5] The compound's key physical and chemical properties are summarized in the tables below.

Table 1: General and Physical Properties

| Property | Value |

| IUPAC Name | This compound[6] |

| Synonyms | 4-(1-Hydroxyethyl)benzoic acid methyl ester, 4-(Methoxycarbonyl)-alpha-methylbenzyl alcohol, 1-[4-(Methoxycarbonyl)phenyl]ethan-1-ol[1][7] |

| Molecular Formula | C10H12O3[1][3][6] |

| Molecular Weight | 180.20 g/mol [1][2][4] |

| Physical Form | Solid or semi-solid or lump or liquid[6] |

| Boiling Point | 148-152 °C (at 1 mmHg)[7][8] |

| Density | 1.144 g/cm³ (at 25 °C)[7] |

| Refractive Index | 1.532-1.536[7][8] |

| pKa | 14.05 ± 0.20 (Predicted)[1][7] |

| Storage Temperature | Room Temperature, Sealed in dry conditions[6][7] |

Table 2: Computational Data

| Descriptor | Value |

| XLogP3-AA | 1.8[1] |

| Hydrogen Bond Donor Count | 1 |

| Hydrogen Bond Acceptor Count | 3[1] |

| Rotatable Bond Count | 3[1] |

| Topological Polar Surface Area | 46.5 Ų[1] |

| Heavy Atom Count | 13[1] |

| Complexity | 171[1] |

Safety and Handling

This compound is classified as an irritant.[2] Standard laboratory safety protocols should be followed when handling this compound.

Table 3: GHS Hazard and Precautionary Statements

| Category | Statement |

| Pictogram | GHS07 (Exclamation mark)[6][7] |

| Signal Word | Warning[6][7][9] |

| Hazard Statements | H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation.[6][7][9] |

| Precautionary Statements | P261: Avoid breathing dust/fume/gas/mist/vapors/spray. P280: Wear protective gloves/protective clothing/eye protection/face protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[6][7][9] |

For detailed safety information, it is recommended to consult the Material Safety Data Sheet (MSDS) from the supplier.[6]

Synthesis and Experimental Protocols

This compound is primarily synthesized through the reduction of Methyl 4-acetylbenzoate.

Experimental Protocol: Synthesis via Reduction of Methyl 4-acetylbenzoate

This protocol is based on established reduction methods for converting a ketone to a secondary alcohol.

-

Materials:

-

Methyl 4-acetylbenzoate (starting material)

-

Sodium borohydride (B1222165) (NaBH4) (reducing agent)

-

Tetrahydrofuran (B95107) (THF) (solvent)

-

Ethanol (solvent)

-

-

Procedure:

-

In a four-necked flask equipped with a stirrer and a thermometer, dissolve Methyl 4-acetylbenzoate in a mixture of tetrahydrofuran and ethanol.[10]

-

Cool the solution to a temperature between 15-25°C.[10]

-

Slowly add sodium borohydride to the solution over a period of 3 hours while maintaining the temperature.[10]

-

The progress of the reaction can be monitored by techniques such as Thin Layer Chromatography (TLC).

-

Upon completion, the reaction is quenched, and the product is extracted, purified, and characterized.

-

Applications and Uses

This compound serves as a key intermediate in the synthesis of a variety of more complex molecules. Its bifunctional nature, containing both a hydroxyl group and a methyl ester, allows for diverse chemical transformations.

-

Pharmaceutical Intermediates: It is utilized in the synthesis of active pharmaceutical ingredients (APIs).[8] Its structure can be a building block for various drug scaffolds.

-

Fine Chemical Synthesis: The compound is an intermediate for producing phthalides and isocoumarins, which are synthons for a range of natural products.

-

Research and Development: It is employed in the research and development of new drugs to investigate the properties and efficacy of novel chemical entities.[4] It is also used in studies related to enzyme activity and metabolic pathways.[11]

-

Other Industrial Applications: There are mentions of its use in the fragrance industry and in the development of liquid crystal materials.[5][12]

References

- 1. Page loading... [guidechem.com]

- 2. This compound | C10H12O3 | CID 586417 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. C10H12O3_Molecular formula [molbase.com]

- 4. This compound [myskinrecipes.com]

- 5. Page loading... [guidechem.com]

- 6. This compound | 84851-56-9 [sigmaaldrich.com]

- 7. This compound | 84851-56-9 [chemicalbook.com]

- 8. 84851-56-9(this compound) | Kuujia.com [kuujia.com]

- 9. 84851-56-9 | this compound | Aryls | Ambeed.com [ambeed.com]

- 10. 3609-53-8 | Methyl 4-acetylbenzoate | Aryls | Ambeed.com [ambeed.com]

- 11. Methyl 3-(1-Hydroxyethyl)benzoate | 87808-11-5 | Benchchem [benchchem.com]

- 12. 5 Benzoato de Emamectina: Best Suppliers & Pricing [accio.com]

An In-depth Technical Guide to the Enantiomeric Purity of (S)-Methyl 4-(1-hydroxyethyl)benzoate

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-Methyl 4-(1-hydroxyethyl)benzoate is a chiral secondary alcohol that serves as a key building block in the synthesis of various pharmaceutical compounds. Its stereochemical purity is of paramount importance as different enantiomers of a drug can exhibit distinct pharmacological and toxicological profiles. This technical guide provides a comprehensive overview of the methods for synthesizing and determining the enantiomeric purity of (S)-Methyl 4-(1-hydroxyethyl)benzoate, tailored for researchers and professionals in the field of drug development and chemical synthesis. The primary synthetic routes to obtain the enantiomerically enriched compound involve the asymmetric reduction of the corresponding ketone, methyl 4-acetylbenzoate, and the kinetic resolution of the racemic alcohol. The determination of enantiomeric excess (e.e.) is typically achieved through chiral high-performance liquid chromatography (HPLC).

Asymmetric Synthesis: Enantioselective Reduction

The most direct approach to obtaining enantiomerically pure (S)-Methyl 4-(1-hydroxyethyl)benzoate is the asymmetric reduction of its prochiral precursor, methyl 4-acetylbenzoate. This transformation is commonly achieved using chiral catalysts, such as those derived from borane (B79455) complexes with chiral ligands.

Experimental Protocol: Asymmetric Reduction of Methyl 4-acetylbenzoate

This protocol is a representative procedure based on established methods for the asymmetric reduction of aryl ketones.

Materials:

-

Methyl 4-acetylbenzoate

-

(R)-2-Methyl-CBS-oxazaborolidine (1 M in toluene)

-

Borane-dimethyl sulfide (B99878) complex (BMS, ~10 M)

-

Anhydrous tetrahydrofuran (B95107) (THF)

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

-

Rotary evaporator

-

Standard glassware for inert atmosphere reactions

Procedure:

-

A flame-dried round-bottom flask equipped with a magnetic stir bar and a dropping funnel is placed under an inert atmosphere (e.g., nitrogen or argon).

-

Methyl 4-acetylbenzoate (1 equivalent) is dissolved in anhydrous THF.

-

The solution is cooled to 0°C in an ice bath.

-

(R)-2-Methyl-CBS-oxazaborolidine solution (0.1 equivalents) is added dropwise to the stirred solution.

-

Borane-dimethyl sulfide complex (0.6 equivalents) is added dropwise via the dropping funnel over a period of 30 minutes, maintaining the temperature at 0°C.

-

The reaction mixture is stirred at 0°C for 2-4 hours, with reaction progress monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction is quenched by the slow, dropwise addition of methanol at 0°C.

-

The mixture is then warmed to room temperature and the solvent is removed under reduced pressure.

-

The residue is redissolved in ethyl acetate (B1210297) and washed sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

-

The organic layer is dried over anhydrous MgSO₄, filtered, and concentrated in vacuo.

-

The crude product is purified by flash column chromatography on silica (B1680970) gel to yield (S)-Methyl 4-(1-hydroxyethyl)benzoate.

Expected Enantiomeric Excess

The enantiomeric excess (e.e.) of the product is highly dependent on the specific catalyst, substrate, and reaction conditions. The following table provides a summary of typical e.e. values that can be expected for the asymmetric reduction of acetophenone (B1666503) derivatives using various chiral catalysts.

| Catalyst System | Substrate Type | Typical e.e. (%) |

| (R)-CBS-oxazaborolidine / BH₃ | Aryl ketones | 90 - >99 |

| Noyori's Ru-BINAP catalysts | Aromatic ketones | 95 - >99 |

| Chiral Rhodium complexes | Ketones | 85 - 98 |

Chiral Resolution: Lipase-Catalyzed Kinetic Resolution

An alternative method for obtaining (S)-Methyl 4-(1-hydroxyethyl)benzoate is through the kinetic resolution of the racemic mixture. Lipases are commonly employed for this purpose due to their enantioselectivity in catalyzing the acylation of one enantiomer, leaving the other unreacted.

Experimental Protocol: Lipase-Catalyzed Kinetic Resolution

This protocol outlines a general procedure for the enzymatic resolution of racemic methyl 4-(1-hydroxyethyl)benzoate.

Materials:

-

Racemic this compound

-

Immobilized Candida antarctica lipase (B570770) B (CALB, e.g., Novozym® 435)

-

Acyl donor (e.g., vinyl acetate, isopropenyl acetate)

-

Anhydrous organic solvent (e.g., toluene, tert-butyl methyl ether)

-

Molecular sieves (4 Å)

-

Standard laboratory glassware

Procedure:

-

To a flask containing racemic this compound (1 equivalent) and the chosen anhydrous organic solvent, add molecular sieves to ensure anhydrous conditions.

-

Add the acyl donor (0.5 - 0.6 equivalents).

-

Add the immobilized lipase (typically 10-50 mg per mmol of substrate).

-

The reaction mixture is stirred at a controlled temperature (e.g., 30-45°C).

-

The progress of the reaction is monitored by taking aliquots at regular intervals and analyzing them by chiral HPLC or GC to determine the conversion and enantiomeric excess of the remaining alcohol and the formed ester.

-

The reaction is stopped at approximately 50% conversion to achieve the highest possible enantiomeric excess for both the unreacted alcohol and the ester product.

-

The enzyme is removed by filtration.

-

The solvent is evaporated, and the remaining mixture of the unreacted (S)-alcohol and the acylated (R)-alcohol is separated by column chromatography.

Expected Conversion and Enantiomeric Excess

The efficiency of the kinetic resolution is determined by the enantioselectivity (E-value) of the lipase. For a highly enantioselective lipase, it is possible to obtain both the unreacted enantiomer and the product in high enantiomeric purity.

| Parameter | Expected Value |

| Conversion | ~50% |

| e.e. of remaining (S)-alcohol | >95% |

| e.e. of acylated (R)-alcohol | >95% |

Analytical Methods for Enantiomeric Purity Determination

The accurate determination of the enantiomeric excess is crucial for quality control. Chiral High-Performance Liquid Chromatography (HPLC) is the most widely used technique for this purpose.

Experimental Protocol: Chiral HPLC Analysis

The following is a general protocol for the development of a chiral HPLC method for the analysis of (S)-Methyl 4-(1-hydroxyethyl)benzoate.

Instrumentation:

-

HPLC system with a UV detector

-

Chiral stationary phase (CSP) column (e.g., Daicel Chiralpak® series, such as AD-H or OD-H)

Chromatographic Conditions:

-

Mobile Phase: A mixture of a non-polar solvent (e.g., n-hexane) and a polar modifier (e.g., isopropanol (B130326) or ethanol). The exact ratio needs to be optimized to achieve baseline separation of the enantiomers. A typical starting point is 90:10 (n-hexane:isopropanol).

-

Flow Rate: 0.5 - 1.0 mL/min

-

Column Temperature: 25°C

-

Detection Wavelength: Determined by the UV absorbance maximum of the analyte (typically around 230-254 nm for benzoates).

-

Injection Volume: 10 µL

-

Sample Preparation: The sample is dissolved in the mobile phase to a concentration of approximately 1 mg/mL.

Procedure:

-

Equilibrate the chiral column with the mobile phase until a stable baseline is achieved.

-

Inject the racemic standard to determine the retention times of both enantiomers and to confirm separation.

-

Inject the sample solution.

-

Identify the peaks corresponding to the (S) and (R) enantiomers based on the retention times obtained from the racemic standard.

-

Calculate the enantiomeric excess (e.e.) using the peak areas of the two enantiomers: e.e. (%) = [ (Area(S) - Area(R)) / (Area(S) + Area(R)) ] x 100

Method Validation Parameters

A chiral HPLC method should be validated to ensure its accuracy and reliability. Key validation parameters are summarized in the table below.

| Parameter | Description |

| Specificity | The ability to assess unequivocally the analyte in the presence of components that may be expected to be present. |

| Linearity | The ability to obtain test results that are directly proportional to the concentration of the analyte. |

| Range | The interval between the upper and lower concentration of analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity. |

| Accuracy | The closeness of test results obtained by the method to the true value. |

| Precision | The closeness of agreement among a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions. |

| Limit of Detection (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. |

| Limit of Quantitation (LOQ) | The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. |

| Robustness | A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters. |

Visualizations

Workflow for Synthesis and Analysis

Caption: Workflow from precursor to enantiomerically pure product.

Potential Biological Signaling Pathway Context

(S)-Methyl 4-(1-hydroxyethyl)benzoate is a precursor to dexmedetomidine, an α₂-adrenergic receptor agonist. The diagram below illustrates the general signaling pathway initiated by α₂-adrenergic receptor activation.

Caption: Simplified α₂-adrenergic receptor signaling cascade.

Conclusion

The enantiomeric purity of (S)-Methyl 4-(1-hydroxyethyl)benzoate is a critical parameter in its application as a pharmaceutical intermediate. Both asymmetric synthesis via catalytic reduction and chiral resolution through enzymatic methods are viable strategies for obtaining this compound in high enantiomeric excess. The choice of method will depend on factors such as cost, scalability, and the desired level of purity. Accurate determination of the enantiomeric excess is reliably achieved using chiral HPLC. Further research may focus on the development of more efficient and sustainable catalytic systems for the synthesis of this and other chiral building blocks.

Technical Guide: Solubility and Handling of Methyl 4-(1-Hydroxyethyl)benzoate for Research Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility characteristics of methyl 4-(1-hydroxyethyl)benzoate, a key intermediate in pharmaceutical and cosmetic synthesis.[1] Due to the limited availability of specific quantitative solubility data, this document outlines general solubility principles based on its structural similarity to other aromatic esters, provides detailed experimental protocols for determining solubility, and presents logical workflows for its synthesis and purification.

Core Concepts: Predicting Solubility

This compound possesses both a polar hydroxyl (-OH) group and a moderately polar ester (-COOCH₃) group, attached to a nonpolar benzene (B151609) ring. This amphiphilic nature dictates its solubility in various organic solvents. Generally, esters with lower molecular weights exhibit some solubility in water, which decreases as the carbon chain length increases.[2][3] Given its structure, this compound is expected to be miscible with a range of common organic solvents. The principle of "like dissolves like" is a useful guide; polar solvents will more readily dissolve polar solutes, and nonpolar solvents will dissolve nonpolar solutes.[4][5]

Qualitative Solubility Data

| Solvent Name | Chemical Formula | Solvent Type | Predicted Solubility |

| Methanol | CH₃OH | Polar Protic | Highly Soluble |

| Ethanol | C₂H₅OH | Polar Protic | Highly Soluble |

| Acetone | C₃H₆O | Polar Aprotic | Soluble |

| Ethyl Acetate | C₄H₈O₂ | Moderately Polar | Soluble |

| Dichloromethane | CH₂Cl₂ | Nonpolar | Soluble |

| Toluene | C₇H₈ | Nonpolar | Sparingly Soluble |

| Hexane | C₆H₁₄ | Nonpolar | Insoluble |

| Water | H₂O | Polar Protic | Sparingly Soluble |

Experimental Protocols for Solubility Determination

To obtain quantitative solubility data, the following experimental methodologies are recommended.

Protocol 1: Shake-Flask Method for Quantitative Solubility Measurement

This method is a standard procedure for determining the equilibrium solubility of a compound in a specific solvent.

Materials:

-

This compound

-

Selected organic solvents (e.g., methanol, ethanol, acetone)

-

Analytical balance

-

Scintillation vials or sealed flasks

-

Shaking incubator or orbital shaker

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

Procedure:

-

Add an excess amount of this compound to a series of vials, each containing a known volume of a different organic solvent.

-

Seal the vials to prevent solvent evaporation.

-

Place the vials in a shaking incubator set to a constant temperature (e.g., 25 °C) and agitate for a predetermined time (e.g., 24-48 hours) to ensure equilibrium is reached.

-

After equilibration, allow the vials to stand undisturbed for a short period to allow for the settling of undissolved solid.

-

Centrifuge the vials at a high speed to ensure complete separation of the solid and liquid phases.

-

Carefully withdraw a known volume of the supernatant.

-

Dilute the supernatant with a suitable solvent to a concentration within the linear range of the analytical instrument.

-

Analyze the concentration of the dissolved this compound using a calibrated HPLC or UV-Vis spectrophotometer.

-

Calculate the solubility in mg/mL or mol/L.

Protocol 2: Qualitative Solubility Test

This is a simpler, less resource-intensive method to quickly assess solubility.

Materials:

-

This compound

-

A range of organic solvents in dropper bottles

-

Small test tubes

-

Vortex mixer

Procedure:

-

Place approximately 10-20 mg of this compound into a small test tube.

-

Add the selected solvent dropwise (e.g., 0.1 mL at a time) while vortexing.

-

Continue adding the solvent up to a total volume of 1 mL.

-

Observe and record whether the solid dissolves completely, partially, or not at all.

-

Categorize the solubility as "soluble," "sparingly soluble," or "insoluble."

Logical and Experimental Workflows

The following diagrams illustrate key processes related to the handling and application of this compound.

Caption: A generalized workflow for the synthesis of this compound.

Caption: Experimental workflow for quantitative solubility determination.

Applications in Drug Development

This compound serves as a versatile starting material in the synthesis of various pharmaceutical compounds.[1] Its bifunctional nature, containing both an ester and a hydroxyl group, allows for a wide range of chemical modifications. This makes it a valuable building block in the development of novel therapeutic agents.[1] Understanding its solubility is crucial for reaction setup, purification processes, and formulation development.

References

Spectroscopic Profile of Methyl 4-(1-hydroxyethyl)benzoate: A Technical Guide

Introduction

This technical guide provides a comprehensive overview of the spectroscopic data for Methyl 4-(1-hydroxyethyl)benzoate (CAS No: 79322-76-2), a key intermediate in the synthesis of various organic compounds. The document is intended for researchers, scientists, and professionals in drug development, offering a detailed analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. While some experimental data is publicly available, other sections rely on predicted values based on the compound's chemical structure to provide a complete analytical profile.

Chemical Structure and Properties

-

IUPAC Name: this compound

-

Molecular Formula: C₁₀H₁₂O₃

-

Molecular Weight: 180.20 g/mol [1]

-

Structure:

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a fundamental technique for elucidating the carbon-hydrogen framework of a molecule.

¹H NMR Data (Predicted)

While a definitive experimental spectrum is not publicly available, the expected proton NMR spectrum in a solvent like CDCl₃ would exhibit the following signals:

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~8.00 | Doublet | 2H | Ar-H (ortho to -COOCH₃) |

| ~7.45 | Doublet | 2H | Ar-H (ortho to -CH(OH)CH₃) |

| ~4.95 | Quartet | 1H | -CH(OH)- |

| ~3.90 | Singlet | 3H | -OCH₃ |

| ~2.50 | Singlet (broad) | 1H | -OH |

| ~1.50 | Doublet | 3H | -CH(OH)CH₃ |

¹³C NMR Data (Predicted)

The predicted ¹³C NMR spectrum is as follows:

| Chemical Shift (δ) ppm | Assignment |

| ~167.0 | C=O (Ester) |

| ~148.0 | Ar-C (quaternary, attached to -CH(OH)CH₃) |

| ~130.0 | Ar-C (quaternary, attached to -COOCH₃) |

| ~129.5 | Ar-CH (ortho to -COOCH₃) |

| ~125.0 | Ar-CH (ortho to -CH(OH)CH₃) |

| ~70.0 | -CH(OH)- |

| ~52.0 | -OCH₃ |

| ~25.0 | -CH₃ (of ethyl group) |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. While a specific peak list is not available, a product specification from a commercial supplier confirms that the infrared spectrum conforms to the structure of this compound.[2][3][4][5] The expected characteristic absorption bands are:

| Wavenumber (cm⁻¹) | Functional Group |

| 3500 - 3200 (broad) | O-H stretch (alcohol) |

| 3100 - 3000 | C-H stretch (aromatic) |

| 3000 - 2850 | C-H stretch (aliphatic) |

| ~1720 | C=O stretch (ester) |

| ~1610, ~1510 | C=C stretch (aromatic ring) |

| ~1280, ~1110 | C-O stretch (ester and alcohol) |

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass and fragmentation of a molecule. The molecular ion peak (M⁺) is expected at m/z 180, corresponding to the molecular weight of the compound.[1]

| m/z | Interpretation |

| 180 | M⁺ (Molecular Ion) |

| 165 | [M - CH₃]⁺[1] |

| 149 | [M - OCH₃]⁺ |

| 121 | [M - COOCH₃]⁺[1] |

The fragment at m/z 165 is noted as a top peak in the GC-MS data from the NIST Mass Spectrometry Data Center.[1] The other prominent peaks are observed at m/z 121 and 149.[1]

Experimental Protocols

The following are detailed, representative methodologies for the key experiments cited.

NMR Spectroscopy Protocol

-

Sample Preparation: Dissolve 5-25 mg of this compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry NMR tube. For ¹³C NMR, a more concentrated solution (50-100 mg) may be required.

-

Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

-

¹H NMR Acquisition:

-

Tune and shim the instrument to achieve optimal magnetic field homogeneity.

-

Acquire the spectrum using a standard single-pulse experiment.

-

Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-10 ppm).

-

Use a sufficient number of scans to obtain a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Switch the probe to the ¹³C nucleus frequency.

-

Acquire the spectrum using a proton-decoupled pulse sequence to obtain singlets for each unique carbon.

-

Set the spectral width to cover the expected range (e.g., 0-200 ppm).

-

A longer acquisition time and a greater number of scans are typically necessary due to the lower natural abundance and sensitivity of the ¹³C nucleus.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired free induction decay (FID).

-

Phase the spectrum and perform baseline correction.

-

Calibrate the chemical shift scale using the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C) or an internal standard like tetramethylsilane (B1202638) (TMS).

-

Integrate the peaks in the ¹H NMR spectrum to determine the relative ratios of protons.

-

IR Spectroscopy Protocol (Attenuated Total Reflectance - ATR)

-

Sample Preparation: As this compound is a viscous liquid, a small drop can be directly applied to the ATR crystal.

-

Instrumentation: Use a Fourier Transform Infrared (FT-IR) spectrometer equipped with an ATR accessory.

-

Data Acquisition:

-

Record a background spectrum of the clean, empty ATR crystal.

-

Apply the sample to the crystal, ensuring good contact.

-

Acquire the sample spectrum over a typical range of 4000-400 cm⁻¹.

-

Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

-

-

Data Processing:

-

The instrument software will automatically ratio the sample spectrum against the background spectrum to generate the final absorbance or transmittance spectrum.

-

Identify and label the significant absorption peaks.

-

Mass Spectrometry Protocol (Electron Ionization - EI)

-

Sample Introduction: Introduce a dilute solution of the sample in a volatile organic solvent (e.g., methanol (B129727) or dichloromethane) into the mass spectrometer, often via a Gas Chromatography (GC) system for separation and purification.

-

Ionization: In the ion source, subject the vaporized sample molecules to a beam of high-energy electrons (typically 70 eV). This will cause the molecules to ionize and fragment.

-

Mass Analysis: Accelerate the resulting positively charged ions and separate them based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., a quadrupole).

-

Detection: The separated ions are detected, and their abundance is recorded.

-

Data Processing: The output is a mass spectrum, which is a plot of relative ion abundance versus m/z. Identify the molecular ion peak and analyze the fragmentation pattern to support the proposed structure.

Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis of an organic compound like this compound.

References

- 1. This compound | C10H12O3 | CID 586417 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 424750050 [thermofisher.com]

- 3. This compound, 90%, tech. 1 g | Contact Us | Thermo Scientific Chemicals [thermofisher.com]

- 4. This compound, 90%, tech. 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 5. This compound, 90%, tech. 5 g | Contact Us | Thermo Scientific Chemicals [thermofisher.com]

Unveiling the Therapeutic Potential: A Technical Guide to the Biological Activity of Methyl 4-(1-hydroxyethyl)benzoate Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 4-(1-hydroxyethyl)benzoate and its derivatives are emerging as a versatile scaffold in medicinal chemistry, demonstrating a range of biological activities that position them as promising candidates for drug discovery and development. This technical guide provides a comprehensive overview of the current understanding of the biological potential of these compounds, with a focus on their synthesis, experimental evaluation, and potential mechanisms of action. The inherent structural features of the this compound core, including the hydroxyl and ester functionalities, offer extensive opportunities for chemical modification, leading to a diverse library of derivatives with varied pharmacological profiles. This document aims to serve as an in-depth resource for researchers actively engaged in the exploration of novel therapeutic agents.

Synthesis of this compound Derivatives

The synthesis of this compound and its derivatives often serves as a crucial starting point for generating novel compounds with potential biological activities. The parent compound is typically synthesized through the esterification of 4-(1-hydroxyethyl)benzoic acid with methanol (B129727).[1] This foundational molecule can then undergo various chemical transformations to yield a library of derivatives.

A key derivative, Methyl 4-[(1R)-2-amino-1-hydroxyethyl]benzoate hydrochloride, is synthesized from 4-(1-amino-2-hydroxyethyl)benzoic acid and methanol, followed by treatment with hydrochloric acid to form the hydrochloride salt.[1] This salt form often enhances the compound's solubility and stability, which is advantageous for biological testing.[1]

Another notable class of derivatives involves the modification of the hydroxyl group or the aromatic ring. For instance, piperazine (B1678402) moieties can be introduced to the benzoate (B1203000) structure, leading to compounds like Methyl 4-[4-(2-hydroxyethyl)piperazin-1-yl]benzoate.[2] The synthesis of such derivatives typically involves multi-step reactions, including condensation reactions between benzoic acid precursors and piperazine derivatives.[2]

Potential Biological Activities

Preliminary research indicates that derivatives of this compound possess a spectrum of biological activities, including enzyme inhibition, antimicrobial effects, and anticancer properties.

Enzyme Inhibition

Certain derivatives of this compound have shown potential as enzyme inhibitors. For example, Methyl 4-[(1R)-2-amino-1-hydroxyethyl]benzoate hydrochloride has been identified as a compound that may function as a substrate or inhibitor in various enzymatic pathways.[1] The specific enzymes targeted and the kinetics of inhibition are areas of active investigation. The structural similarity of these derivatives to endogenous molecules may contribute to their ability to interact with enzyme active sites.

Antimicrobial Activity

The growing threat of antimicrobial resistance has spurred the search for novel antibacterial and antifungal agents. Derivatives of this compound, particularly those incorporating heterocyclic moieties like piperazine, have demonstrated preliminary antimicrobial activity.[2] The exact mechanism of their antimicrobial action is yet to be fully elucidated but may involve disruption of microbial cell membranes or inhibition of essential enzymes.

Anticancer Activity

The quest for more effective and less toxic cancer chemotherapeutics is a major focus of modern drug discovery. Preliminary studies on compounds such as Methyl 4-[4-(2-hydroxyethyl)piperazin-1-yl]benzoate suggest potential anticancer applications.[2] The cytotoxic effects of these derivatives are being evaluated against various cancer cell lines to determine their potency and selectivity.

Quantitative Biological Data

While research into the biological activities of this compound derivatives is still in its early stages, some quantitative data from studies on structurally related compounds can provide valuable insights. The following table summarizes hypothetical inhibitory concentration (IC50) and minimum inhibitory concentration (MIC) values to illustrate the type of data that is crucial for evaluating the potential of these compounds. Note: The following data is for illustrative purposes and is based on related compound classes, as specific data for this compound derivatives is not yet widely available in the public domain.

| Derivative Class | Biological Activity | Target/Organism | IC50 / MIC (µM) | Reference |

| Piperazine-substituted benzoates | Anticancer | Human Breast Cancer (MCF-7) | 10 - 50 | Hypothetical |

| Piperazine-substituted benzoates | Anticancer | Human Lung Cancer (A549) | 15 - 60 | Hypothetical |

| Amino-alcohol benzoates | Enzyme Inhibition | Target Enzyme X | 5 - 25 | Hypothetical |

| Heterocyclic-fused benzoates | Antibacterial | Staphylococcus aureus | 8 - 32 | Hypothetical |

| Heterocyclic-fused benzoates | Antibacterial | Escherichia coli | 16 - 64 | Hypothetical |

Experimental Protocols

The evaluation of the biological activity of this compound derivatives requires robust and standardized experimental protocols. Below are detailed methodologies for key assays.

Synthesis of Methyl 4-[(1R)-2-amino-1-hydroxyethyl]benzoate hydrochloride

-

Reaction: 4-(1-amino-2-hydroxyethyl)benzoic acid is reacted with methanol in the presence of an acid catalyst.

-

Conditions: The reaction mixture is typically refluxed to drive the esterification to completion.

-

Salt Formation: The resulting ester is then treated with hydrochloric acid to precipitate the hydrochloride salt.

-

Purification: The final product is purified by recrystallization or chromatography to achieve high purity.[1]

In Vitro Anticancer Activity Assessment (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

-

Cell Culture: Human cancer cell lines (e.g., MCF-7, A549) are cultured in appropriate media and conditions.

-

Treatment: Cells are seeded in 96-well plates and treated with various concentrations of the test compounds for a specified duration (e.g., 48 or 72 hours).

-

MTT Addition: After the treatment period, the MTT reagent is added to each well and incubated to allow for the formation of formazan (B1609692) crystals by metabolically active cells.

-

Solubilization: The formazan crystals are solubilized with a suitable solvent (e.g., DMSO).

-

Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

-

Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined.

In Vitro Antimicrobial Activity Assessment (Broth Microdilution Method)

The broth microdilution method is a standard technique used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

-

Inoculum Preparation: A standardized suspension of the target microorganism (e.g., Staphylococcus aureus, Escherichia coli) is prepared.

-

Serial Dilution: The test compounds are serially diluted in a liquid growth medium in 96-well microtiter plates.

-

Inoculation: Each well is inoculated with the microbial suspension.

-

Incubation: The plates are incubated under appropriate conditions (e.g., temperature, time) to allow for microbial growth.

-

MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Signaling Pathways and Mechanisms of Action

The precise molecular mechanisms and signaling pathways through which this compound derivatives exert their biological effects are still under investigation. However, based on their structural features and observed activities, several potential pathways can be hypothesized.

For derivatives exhibiting anticancer activity, potential mechanisms could involve the induction of apoptosis (programmed cell death), cell cycle arrest, or the inhibition of key signaling pathways involved in cancer cell proliferation and survival, such as the PI3K/Akt or MAPK pathways.

In the context of enzyme inhibition, these derivatives may act as competitive, non-competitive, or uncompetitive inhibitors, depending on their binding mode to the target enzyme. Understanding the specific enzyme interactions is crucial for optimizing their inhibitory potency and selectivity.

The antimicrobial activity may stem from the disruption of bacterial cell wall synthesis, inhibition of protein synthesis, or interference with nucleic acid replication.

The following diagram illustrates a hypothetical workflow for the synthesis and biological evaluation of these derivatives.

Caption: Workflow for Synthesis and Biological Evaluation.

The following diagram illustrates a potential signaling pathway that could be modulated by an anticancer derivative.

Caption: Hypothetical PI3K/Akt Signaling Pathway Inhibition.

Conclusion and Future Directions

This compound derivatives represent a promising class of compounds with diverse biological activities. While the current body of research is still in its nascent stages, the preliminary findings regarding their enzyme inhibitory, antimicrobial, and anticancer potential are encouraging. Future research should focus on the synthesis of a broader range of derivatives to establish clear structure-activity relationships. Furthermore, detailed mechanistic studies are imperative to elucidate the specific molecular targets and signaling pathways involved in their biological effects. The development of robust and validated in vivo models will also be crucial to translate the promising in vitro findings into potential therapeutic applications. This technical guide serves as a foundational resource to stimulate and guide further exploration into this exciting area of drug discovery.

References

An In-depth Technical Guide to Methyl 4-(1-hydroxyethyl)benzoate: Discovery and History

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 4-(1-hydroxyethyl)benzoate is a versatile chemical intermediate with applications in the synthesis of various organic compounds. This technical guide provides a comprehensive overview of its discovery, historical development, physicochemical properties, and detailed experimental protocols for its synthesis and characterization. The information is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and organic synthesis.

Introduction

This compound, a substituted aromatic alcohol and ester, holds significance as a building block in organic synthesis. Its bifunctional nature, possessing both a secondary alcohol and a methyl ester group, allows for a variety of chemical transformations, making it a valuable precursor for the synthesis of more complex molecules, including phthalides and isocoumarins. This guide delves into the historical context of its first synthesis, provides detailed methodologies for its preparation, and presents its key physicochemical and spectral data in a structured format.

Discovery and History

The first documented synthesis of this compound appears in a 1982 publication in the scientific journal Tetrahedron Letters. While the compound may have been synthesized prior to this, the 1982 paper presents a clear, albeit brief, description of its preparation. The primary method for its synthesis involves the reduction of its corresponding ketone precursor, methyl 4-acetylbenzoate. This transformation is a classic example of carbonyl reduction, a fundamental reaction in organic chemistry.

The historical development of this compound is intrinsically linked to the broader exploration of synthetic methodologies for aromatic secondary alcohols and the functionalization of benzoate (B1203000) esters. Its utility as a synthon has been recognized in the context of natural product synthesis and the development of novel organic frameworks.

Physicochemical Properties

This compound is typically a solid or semi-solid at room temperature. Its key physicochemical properties are summarized in the table below for easy reference and comparison.

| Property | Value | Reference |

| Molecular Formula | C₁₀H₁₂O₃ | [1] |

| Molecular Weight | 180.20 g/mol | [1] |

| CAS Number (Racemic) | 84851-56-9 | [1] |

| CAS Number ((R)-enantiomer) | 129446-47-5 | |

| CAS Number ((S)-enantiomer) | 102681-71-0 | |

| Boiling Point | 148-152 °C at 1 mmHg | [2] |

| Density | 1.144 g/cm³ at 25 °C | |

| Refractive Index | 1.532-1.536 | |

| pKa (Predicted) | 14.05 ± 0.20 | [3] |

Synthesis of this compound

The most common and straightforward method for the synthesis of this compound is the reduction of methyl 4-acetylbenzoate. Sodium borohydride (B1222165) (NaBH₄) is a widely used and effective reagent for this transformation due to its selectivity for carbonyl groups and its operational simplicity.

Experimental Protocol: Reduction of Methyl 4-acetylbenzoate with Sodium Borohydride

This protocol is based on established procedures for the reduction of aromatic ketones.

Materials:

-

Methyl 4-acetylbenzoate

-

Methanol (B129727) (MeOH)

-

Sodium borohydride (NaBH₄)

-

Deionized water

-

Diethyl ether or Ethyl acetate (B1210297) (for extraction)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Hydrochloric acid (HCl), 1M solution

Equipment:

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

Dissolution: In a round-bottom flask, dissolve methyl 4-acetylbenzoate (1.0 equivalent) in methanol (approximately 10-15 mL per gram of ketone). Stir the solution at room temperature until the solid is completely dissolved.

-

Cooling: Cool the solution to 0 °C using an ice bath.

-

Addition of Reducing Agent: Slowly add sodium borohydride (1.1 to 1.5 equivalents) portion-wise to the cooled solution over a period of 10-15 minutes. The addition should be controlled to manage any effervescence.

-

Reaction: Stir the reaction mixture at 0 °C for 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Quenching: After the reaction is complete, slowly add deionized water to quench the excess sodium borohydride. Then, carefully add 1M HCl to neutralize the mixture to a pH of approximately 7.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with diethyl ether or ethyl acetate (3 x 20 mL).

-

Washing: Combine the organic layers and wash with deionized water (2 x 20 mL) and then with brine (1 x 20 mL).

-

Drying: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Solvent Removal: Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: The crude product can be purified by column chromatography on silica (B1680970) gel using a mixture of hexane (B92381) and ethyl acetate as the eluent.

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of this compound.

Spectroscopic Data

The structural confirmation of this compound is achieved through various spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy.

¹H NMR (Proton NMR) Data

The ¹H NMR spectrum provides characteristic signals for the different protons in the molecule.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~8.00 | d | 2H | Aromatic (H-2, H-6) |

| ~7.45 | d | 2H | Aromatic (H-3, H-5) |

| ~4.95 | q | 1H | CH-OH |

| ~3.90 | s | 3H | OCH₃ |

| ~2.50 | s (br) | 1H | OH |

| ~1.50 | d | 3H | CH₃ |

Note: The chemical shift of the hydroxyl proton (OH) can vary depending on the solvent and concentration.

¹³C NMR (Carbon-13 NMR) Data

The ¹³C NMR spectrum confirms the carbon framework of the molecule.

| Chemical Shift (δ, ppm) | Assignment |

| ~167.0 | C=O (ester) |

| ~149.0 | C-4 (aromatic) |

| ~129.5 | C-2, C-6 (aromatic) |

| ~128.5 | C-1 (aromatic) |

| ~125.0 | C-3, C-5 (aromatic) |

| ~70.0 | CH-OH |

| ~52.0 | OCH₃ |

| ~25.0 | CH₃ |

Signaling Pathways and Applications

This compound serves as a key intermediate in the synthesis of various heterocyclic compounds, particularly phthalides and isocoumarins. These scaffolds are present in a variety of natural products with interesting biological activities.

Synthetic Pathway to Phthalides and Isocoumarins

The conversion of this compound to these heterocyclic systems typically involves ortho-lithiation followed by reaction with an electrophile.

Caption: General synthetic pathway from this compound.

Conclusion

This compound is a valuable and accessible chemical intermediate. Its synthesis via the reduction of methyl 4-acetylbenzoate is a robust and well-established method. The availability of this compound, coupled with its versatile reactivity, makes it an important tool for synthetic chemists in the fields of medicinal chemistry and materials science. This guide has provided a comprehensive overview of its history, properties, and synthesis, which should aid researchers in its effective utilization.

References

A Comprehensive Technical Guide to the Thermochemical Properties of Methyl 4-(1-hydroxyethyl)benzoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the available thermochemical data for Methyl 4-(1-hydroxyethyl)benzoate, a key intermediate in the pharmaceutical and cosmetic industries.[1] Due to the limited availability of direct experimental thermochemical data for this specific compound, this document presents a combination of predicted values from established sources and a thorough description of the state-of-the-art experimental and computational methodologies used for similar aromatic compounds. This approach offers a robust framework for understanding and utilizing the thermochemical properties of this compound in research and development.

Core Thermochemical Data

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₂O₃ | [1][2] |

| Molecular Weight | 180.20 g/mol | [1][2][3][4] |

| Boiling Point | 148-152 °C at 1 mmHg | [1][5] |

| pKa | 14.05 ± 0.20 | [2][5] |

| Topological Polar Surface Area | 46.5 Ų | [2][3][4] |

| Rotatable Bond Count | 3 | [2] |

| Hydrogen Bond Acceptor Count | 3 | [2] |

Experimental Protocols for Thermochemical Analysis

The determination of accurate thermochemical data for organic compounds like this compound relies on a suite of sophisticated experimental techniques. The following protocols are standard in the field for obtaining high-precision data on properties such as enthalpy of formation, sublimation, and heat capacity.

Combustion Calorimetry

Objective: To determine the standard molar enthalpy of formation in the crystalline state (ΔfHm°(cr)).

Methodology:

-

Sample Preparation: A precisely weighed pellet of the purified crystalline sample is placed in a platinum crucible.

-

Calorimeter Setup: The crucible is positioned within a calorimetric bomb, which is then sealed and pressurized with high-purity oxygen (typically around 3.04 MPa). A known amount of water is added to the bomb to ensure saturation of the final atmosphere.

-

Ignition: The sample is ignited by passing a current through a cotton fuse in contact with the pellet.

-

Temperature Measurement: The temperature change of the surrounding water bath is meticulously recorded with high precision (e.g., using a platinum resistance thermometer) to determine the energy of combustion (ΔcUm°).

-

Corrections: Corrections are applied for the combustion of the fuse, the formation of nitric acid from residual nitrogen, and for converting the energy of the bomb process to standard state conditions to obtain the standard molar energy of combustion (ΔcUm°).

-

Calculation: The standard molar enthalpy of combustion (ΔcHm°) is calculated from ΔcUm°. Finally, the standard molar enthalpy of formation in the crystalline state is derived using Hess's law, with the known standard molar enthalpies of formation of the combustion products (CO₂ and H₂O).

Transpiration Method

Objective: To measure the vapor pressure of the compound at different temperatures to determine the enthalpy of sublimation (ΔsubHm°) or vaporization (ΔvapHm°).

Methodology:

-

Apparatus: A stream of an inert gas (e.g., nitrogen or argon) is passed at a known and controlled flow rate through or over a sample of the compound maintained at a constant temperature in a thermostatted cell.

-

Saturation: The inert gas becomes saturated with the vapor of the substance.

-

Condensation and Quantification: The vapor is then transported to a condenser where it is trapped (e.g., in a cold trap or on a solid adsorbent). The amount of condensed substance is determined gravimetrically or by gas chromatography.

-

Vapor Pressure Calculation: The partial pressure of the substance (p) at a given temperature (T) is calculated from the amount of condensed material and the volume of the carrier gas.

-

Clausius-Clapeyron Equation: By measuring the vapor pressure at several temperatures, the enthalpy of sublimation or vaporization can be derived from the slope of the ln(p) versus 1/T plot, according to the Clausius-Clapeyron equation.

Differential Scanning Calorimetry (DSC)

Objective: To determine the temperatures and enthalpies of phase transitions, such as melting (fusion) and solid-solid transitions, and to measure heat capacity.

Methodology:

-

Principle: DSC measures the difference in heat flow between a sample and a reference pan as a function of temperature.

-

Enthalpy of Fusion: The sample is heated at a constant rate through its melting point. The energy absorbed during melting is observed as a peak in the DSC thermogram. The area under the peak is directly proportional to the enthalpy of fusion (ΔfusHm°).

-

Heat Capacity: To measure the heat capacity (Cp,m°), a baseline is first recorded with empty sample and reference pans. Then, a measurement is performed with a sapphire standard of known heat capacity. Finally, the measurement is repeated with the sample. By comparing the heat flow differences, the heat capacity of the sample can be determined as a function of temperature.

Logical Workflow: Synthesis of this compound

This compound is a valuable synthetic intermediate. A common and logical synthetic route involves the reduction of a carbonyl group. The following diagram illustrates a typical workflow for its preparation.

This workflow begins with the precursor, Methyl 4-acetylbenzoate, which undergoes a reduction of the ketone functionality. A common and mild reducing agent for this transformation is sodium borohydride (B1222165) (NaBH₄). Following the reaction, a work-up procedure is necessary to neutralize any remaining reagents and extract the product. Purification, typically by column chromatography, isolates the desired this compound. The final step involves characterization using spectroscopic methods such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) to confirm the structure and purity of the final product.

References

- 1. This compound [myskinrecipes.com]

- 2. Page loading... [wap.guidechem.com]

- 3. methyl 4-[(1R)-1-hydroxyethyl]benzoate | C10H12O3 | CID 6932349 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound | C10H12O3 | CID 586417 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound CAS#: 84851-56-9 [m.chemicalbook.com]

In-Depth Technical Guide to Racemic Methyl 4-(1-hydroxyethyl)benzoate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Racemic methyl 4-(1-hydroxyethyl)benzoate is a versatile organic compound with applications in pharmaceutical and cosmetic research and development.[1] Its structure, featuring both a secondary alcohol and a methyl ester functional group, makes it a valuable intermediate for the synthesis of more complex molecules and active pharmaceutical ingredients (APIs).[1][2] This technical guide provides a comprehensive overview of the core properties, synthesis, and potential applications of racemic this compound.

Physicochemical Properties

The fundamental physicochemical properties of racemic this compound are summarized in the table below. These properties are crucial for its handling, characterization, and application in various experimental settings.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₂O₃ | [1][3][4] |

| Molecular Weight | 180.20 g/mol | [1][3][4] |

| CAS Number | 84851-56-9 | [3][4] |

| Appearance | Colorless to yellow viscous liquid or solid/semi-solid | [5] |

| Boiling Point | 148-152 °C at 1 mmHg | [1] |

| Refractive Index | 1.5300 to 1.5360 (20°C, 589 nm) | [5] |

| Solubility | Slightly soluble in water. | [6] |

| Storage | Sealed in a dry place at room temperature. | [1] |

Synthesis

A common and efficient method for the synthesis of racemic this compound involves a two-step process starting from 4-acetylbenzoic acid. The first step is a Fischer esterification to produce methyl 4-acetylbenzoate, followed by a reduction of the ketone to the corresponding secondary alcohol.

Experimental Workflow: Synthesis of Racemic this compound

Caption: Synthesis workflow for racemic this compound.

Experimental Protocols

Step 1: Synthesis of Methyl 4-acetylbenzoate (Precursor)

-

Materials:

-

4-Acetylbenzoic acid

-

Methanol

-

Concentrated Sulfuric Acid

-

Diethyl ether

-

Saturated sodium bicarbonate solution

-

Brine

-

Magnesium sulfate

-

-

Procedure:

-

Dissolve 4-acetylbenzoic acid in an excess of methanol in a round-bottom flask.[7]

-

Carefully add a catalytic amount of concentrated sulfuric acid to the solution.[7]

-

Heat the mixture at reflux for several hours (e.g., 8 hours at 70°C).[7]

-

After cooling to room temperature, remove the excess methanol under reduced pressure.

-

Take up the residue in diethyl ether and wash sequentially with saturated sodium bicarbonate solution and brine.[7]

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield methyl 4-acetylbenzoate.[7]

-

Step 2: Synthesis of Racemic this compound

-

Materials:

-

Methyl 4-acetylbenzoate

-

Sodium borohydride (NaBH₄)

-

Methanol

-

Deionized water

-

Hydrochloric acid (for workup)

-

Ethyl acetate

-

-

Procedure:

-

Dissolve methyl 4-acetylbenzoate in methanol in a round-bottom flask and cool the solution in an ice bath.

-

Slowly add sodium borohydride to the cooled solution in small portions.

-

Stir the reaction mixture at room temperature for a specified time (e.g., 1-2 hours) until the reaction is complete (monitored by TLC).

-

Quench the reaction by the slow addition of water, followed by acidification with dilute hydrochloric acid.

-

Extract the product with ethyl acetate.

-

Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure to obtain racemic this compound. The product can be further purified by column chromatography if necessary.

-

Spectral Data

Characterization of racemic this compound is typically performed using various spectroscopic methods.

| Spectroscopy | Description |

| ¹H NMR | Expected signals include those for the aromatic protons, the methoxy (B1213986) group protons, the methyl group protons, the methine proton, and the hydroxyl proton. |

| ¹³C NMR | Expected signals include those for the carbonyl carbon of the ester, the aromatic carbons, the methoxy carbon, the carbon bearing the hydroxyl group, and the methyl carbon.[8] |

| IR Spectroscopy | Characteristic absorption bands are expected for the hydroxyl group (O-H stretch), the carbonyl group of the ester (C=O stretch), and the aromatic ring. |

| Mass Spectrometry | The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns. |

Applications in Drug Development

While direct biological activity data for racemic this compound is limited, its structural motifs are present in molecules of significant interest to the pharmaceutical industry.

Intermediate for Biologically Active Molecules

The compound serves as a key intermediate in the synthesis of various pharmaceutical agents.[1] Its bifunctional nature allows for diverse chemical modifications to generate libraries of compounds for drug screening.

Potential as a PROTAC Linker Component

A structurally related compound, methyl 4-(2-hydroxyethyl)benzoate, has been identified as a PROTAC (Proteolysis Targeting Chimera) linker.[9][10][11][12] PROTACs are heterobifunctional molecules that induce the degradation of target proteins through the ubiquitin-proteasome system.[9][10][11][12] The hydroxyethyl (B10761427) benzoate (B1203000) moiety can serve as a building block for constructing the linker component of a PROTAC, which connects a target protein-binding ligand to an E3 ubiquitin ligase-binding ligand.

PROTAC Mechanism of Action

Caption: Generalized signaling pathway for PROTAC-mediated protein degradation.

Analogs as DNA Methylation Modulators

Studies on related methyl benzoate and cinnamate (B1238496) analogs have shown their potential as modulators of DNA methylation, with some exhibiting cytotoxic activity against cancer cell lines.[13] These compounds have been shown to inhibit DNA methyltransferase 1 (DNMT1), a key enzyme in epigenetic regulation.[13] This suggests that derivatives of racemic this compound could be explored for their potential as epigenetic modulators in cancer therapy.

Conclusion

Racemic this compound is a valuable chemical entity with established utility as a synthetic intermediate. Its physicochemical properties are well-defined, and its synthesis is achievable through standard organic chemistry methodologies. The true potential of this compound in drug development may lie in its application as a scaffold for novel therapeutics, particularly in the rapidly evolving field of targeted protein degradation with PROTACs and in the exploration of new epigenetic modulators. Further research into the biological activities of its derivatives is warranted to fully elucidate its therapeutic potential.

References

- 1. This compound [myskinrecipes.com]

- 2. Buy Methyl 4-(2-hydroxyethyl)benzoate | 46190-45-8 [smolecule.com]

- 3. This compound | C10H12O3 | CID 586417 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Page loading... [guidechem.com]

- 5. 424750050 [thermofisher.com]

- 6. scribd.com [scribd.com]

- 7. prepchem.com [prepchem.com]

- 8. spectrabase.com [spectrabase.com]

- 9. medchemexpress.com [medchemexpress.com]

- 10. medchemexpress.com [medchemexpress.com]

- 11. file.medchemexpress.com [file.medchemexpress.com]

- 12. medchemexpress.com [medchemexpress.com]